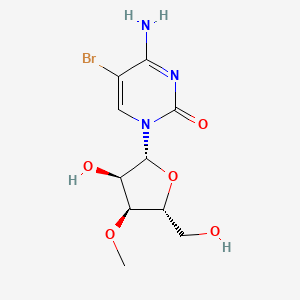
5-Bromo-3'-O-methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3’-O-methylcytidine: is a modified nucleoside, which is a derivative of cytidine. This compound features a bromine atom at the 5th position of the cytosine ring and a methyl group at the 3’ position of the ribose sugar. Such modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3’-O-methylcytidine typically involves the bromination of cytidine derivatives. One common method is the use of sodium monobromoisocyanurate (SMBI) for bromination at the C-5 position of pyrimidine nucleosides . The reaction conditions often include mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-Bromo-3’-O-methylcytidine may involve large-scale bromination reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3’-O-methylcytidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Mild Acids and Bases: Used to control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted nucleosides with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3’-O-methylcytidine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA function. It can be incorporated into oligonucleotides to investigate the role of bromine in nucleic acid stability and interactions.
Medicine: Modified nucleosides like 5-Bromo-3’-O-methylcytidine can be used to develop drugs that target specific pathways in viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it valuable for creating radiolabeled compounds for imaging and treatment.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3’-O-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The bromine atom can participate in hydrogen bonding and van der Waals interactions, affecting the structure and function of DNA and RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-Bromo-2’-deoxyuridine: Another brominated nucleoside used in antiviral therapies.
5-Methylcytidine: A methylated nucleoside with roles in epigenetic regulation.
5-Iodo-2’-deoxyuridine: Used in diagnostic imaging and cancer treatment.
Uniqueness: 5-Bromo-3’-O-methylcytidine is unique due to its specific bromine and methyl modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Propiedades
Número CAS |
494210-76-3 |
|---|---|
Fórmula molecular |
C10H14BrN3O5 |
Peso molecular |
336.14 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14BrN3O5/c1-18-7-5(3-15)19-9(6(7)16)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
KVKYMICBWIEBBJ-JXOAFFINSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=NC2=O)N)Br)CO |
SMILES canónico |
COC1C(OC(C1O)N2C=C(C(=NC2=O)N)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


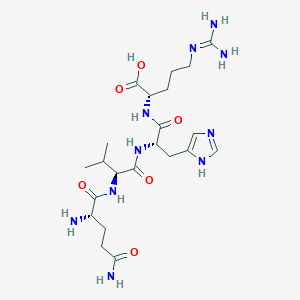
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
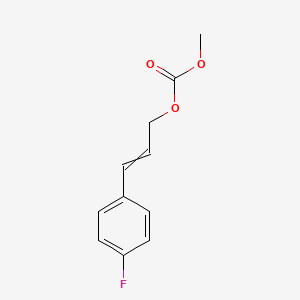




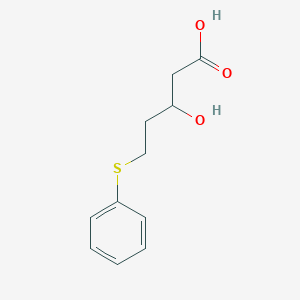

![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
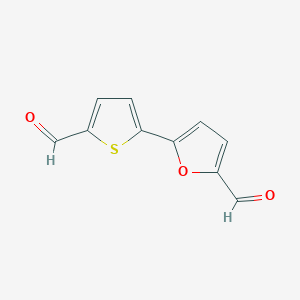
propanedinitrile](/img/structure/B14250522.png)
